6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a cyclobutyl group with an imidazo[1,2-b]pyrazole scaffold, making it a subject of interest for researchers exploring new drug candidates and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of functional materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities with the imidazo[1,2-b]pyrazole scaffold and exhibit diverse biological activities.
Imidazo[2,1-b]thiazole Derivatives: These compounds also feature a fused heterocyclic ring system and are explored for their antimicrobial and anticancer properties.
Imidazo[4,5-b]pyridine Derivatives: Known for their pharmacological potential, these compounds are used in the development of new therapeutic agents.
Uniqueness: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s solubility, stability, and biological activity, making it a promising candidate for further research and development.
Biological Activity
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097970-24-4) is a heterocyclic compound that has attracted significant attention in medicinal chemistry. Its unique structural features suggest potential therapeutic applications, particularly in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound consists of a cyclobutyl group attached to an imidazo[1,2-b]pyrazole scaffold, which is known for its diverse biological activities. The structure can be represented as follows:
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in cell proliferation and inflammation:
- Inhibition of Enzymes : The compound can inhibit pathways related to cell survival and proliferation, particularly in cancer cells.
- Induction of Apoptosis : Research indicates that it can induce apoptosis in various leukemia cell lines at nanomolar concentrations by triggering oxidative stress and mitochondrial dysfunction .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
- Case Study 1 : In a study involving human acute myeloid leukemia (AML) cells (HL-60), treatment with this compound led to significant cellular differentiation and apoptosis. Key markers such as Bcl-xl and pAkt were upregulated, indicating a survival response to treatment .
- Case Study 2 : Another study reported that the compound induced apoptosis in MV-4-11 cells with IC50 values as low as 16.54 nM. Flow cytometry confirmed a substantial apoptotic population and mitochondrial membrane depolarization following treatment .
Cell Line | IC50 (nM) | Apoptotic Response |
---|---|---|
HL-60 | 32.25 | High |
MOLT-4 | 27.24 | Moderate |
MV-4-11 | 16.54 | Very High |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : It suppresses pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, demonstrating potential for treating inflammatory diseases .
Toxicogenomic Studies
Toxicogenomic analysis revealed that treatment with this compound led to altered expression of genes associated with oxidative stress and drug-induced cytotoxicity. Notable changes included:
Properties
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(15)7-8(6-2-1-3-6)13-14-5-4-12-10(7)14/h4-6,13H,1-3H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBESKLQGUYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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